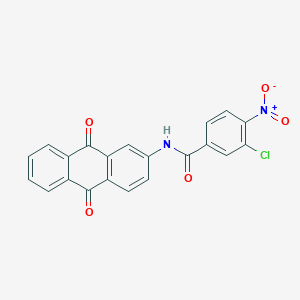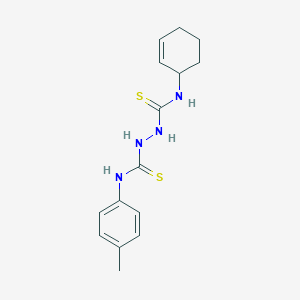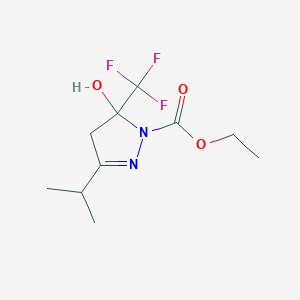
ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is a synthetic organic compound with a complex structure. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also includes a trifluoromethyl group, a hydroxy group, and an ethyl ester group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. The hydroxy group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate
- Ethyl 5-hydroxy-3-(propan-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxylate
Uniqueness
Ethyl 5-hydroxy-3-(propan-2-yl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-1-carboxylate is unique due to the presence of both the trifluoromethyl and hydroxy groups, which confer distinct chemical properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxy group increases the compound’s ability to form hydrogen bonds, influencing its biological activity.
Propriétés
Formule moléculaire |
C10H15F3N2O3 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-3-propan-2-yl-5-(trifluoromethyl)-4H-pyrazole-1-carboxylate |
InChI |
InChI=1S/C10H15F3N2O3/c1-4-18-8(16)15-9(17,10(11,12)13)5-7(14-15)6(2)3/h6,17H,4-5H2,1-3H3 |
Clé InChI |
VUGDXOWQBISQRE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C(CC(=N1)C(C)C)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
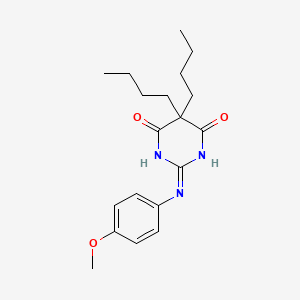
![N,N'-naphthalene-1,5-diylbis{2-[(1-bromonaphthalen-2-yl)oxy]acetamide}](/img/structure/B12453226.png)
![4-bromo-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12453233.png)
![1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)-1-[2-(4-methoxyphenyl)ethyl]-3-methylthiourea](/img/structure/B12453240.png)
![N-[3-(morpholin-4-yl)propyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B12453241.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)benzonitrile](/img/structure/B12453245.png)
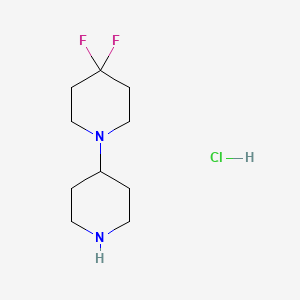
![2-[2-Difluoromethyl-1H-1,5-benzodiazepine-4-YL]-5-methoxyphenol](/img/structure/B12453249.png)

